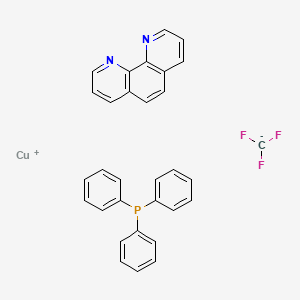
copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane is a complex compound that combines copper in its +1 oxidation state with 1,10-phenanthroline, trifluoromethane, and triphenylphosphane. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane typically involves the reaction of copper(I) tert-butoxide with 1,10-phenanthroline, followed by the addition of trifluoromethyltrimethylsilane and triphenylphosphane . The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) species. The resulting product is a thermally stable, single-component reagent that can be easily handled .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The compound is typically stored under inert gas to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane undergoes various types of chemical reactions, including:
Trifluoromethylation: This compound is used as a reagent for the trifluoromethylation of aryl iodides.
Oxidative Trifluoromethylation: It can also be used in the oxidative trifluoromethylation of organoboron reagents and terminal alkynes through C-H activation.
Common Reagents and Conditions
Common reagents used in these reactions include aryl iodides, organoboron reagents, and terminal alkynes. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions are trifluoromethylated aryl compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent for the trifluoromethylation of various organic compounds, which is a key step in the synthesis of pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with unique properties, such as enhanced thermal stability and electronic properties.
Mechanism of Action
The mechanism by which copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane exerts its effects involves the activation of the trifluoromethyl group, which is then transferred to the substrate. The copper(I) center plays a crucial role in stabilizing the reactive intermediates and facilitating the transfer of the trifluoromethyl group . The molecular targets and pathways involved in these reactions include aryl iodides, organoboron reagents, and terminal alkynes .
Comparison with Similar Compounds
Similar Compounds
- Copper(II) trifluoromethanesulfonate
- Dichloro(1,10-phenanthroline)copper(II)
- Tetrakis(acetonitrile)copper(I) tetrafluoroborate
Uniqueness
Copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane is unique due to its ability to act as a single-component reagent for trifluoromethylation reactions. It is thermally stable and can be easily handled, making it a valuable reagent in organic synthesis . Additionally, its broad substrate scope and tolerance of various functional groups set it apart from other similar compounds .
Properties
IUPAC Name |
copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C12H8N2.CF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-15H;1-8H;;/q;;-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGOGTMOALVICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23CuF3N2P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
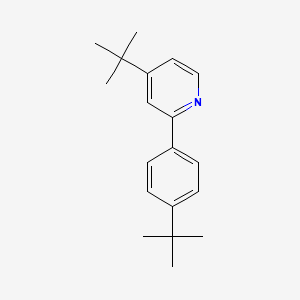
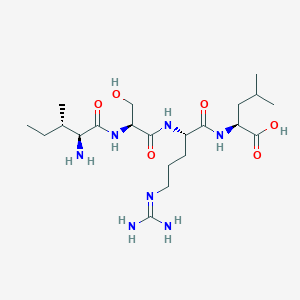
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
![Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate](/img/structure/B12518307.png)
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
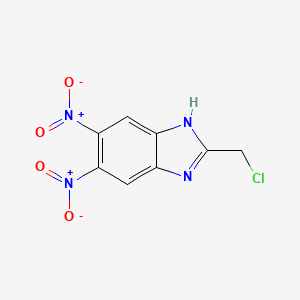
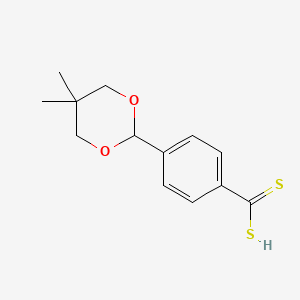
![2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B12518341.png)
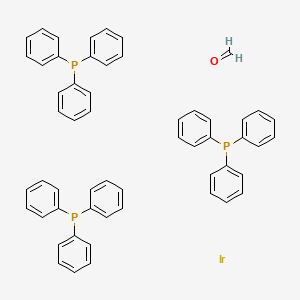
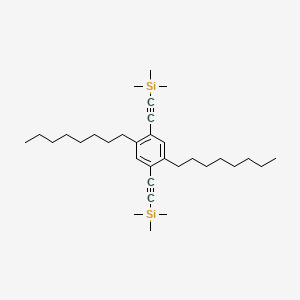
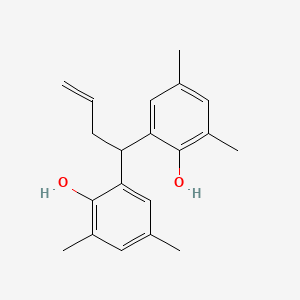
![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)
